2-Phenylimidazo[1,2-c]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenylimidazo[1,2-c]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10N4/c13-11-6-12-15-10(7-16(12)8-14-11)9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
TVMNBJGPUXIPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=NC(=CC3=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazo-Fused Pyrimidines
Key Observations :
- Ring Junction ([1,2-a] vs. [1,2-c]) : The position of the fused imidazole ring significantly impacts regioselectivity during synthesis. For example, GBB reactions favor imidazo[1,2-a] derivatives unless specific conditions (e.g., HClO₄ catalysis) are used to target [1,2-c] isomers .
- Substituent Effects : Phenyl groups enhance aromatic stacking (e.g., in G-quadruplex DNA interactions, as seen in ), while electron-withdrawing groups like chlorine () improve metabolic stability.
- Core Heterocycle : Pyrimidine cores (e.g., ) exhibit distinct electronic properties compared to pyridine analogs (), influencing binding affinity in biological targets.
Table 2: Comparative Data on Physicochemical Properties
Key Findings :
- Lipophilicity (LogP) : Phenyl-substituted derivatives (LogP ~1.9–3.0) are more lipophilic than unsubstituted cores (LogP ~0.45), suggesting better membrane permeability .
- Polar Surface Area (PSA) : Higher PSA in pyrimidine cores (e.g., 78.34 Ų in [1,2-c] derivatives) may reduce oral bioavailability compared to pyridine analogs .
Preparation Methods
Table 1: Isomer Distribution Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | [1,2-a] Isomer Yield (%) | [1,2-c] Isomer Yield (%) |
|---|---|---|---|---|
| Acetone | 80 | 3 | 85 | <5 |
| Chloroform | 50 | 4 | 60 | 15 |
| Ethanol | 70 | 2 | 75 | 10 |
Microwave-Assisted Synthesis for Enhanced Regiocontrol
Recent advancements in microwave irradiation have addressed the limitations of traditional thermal methods. A solvent-free protocol, adapted from imidazo[1,2-a]pyridine syntheses, demonstrates promise for pyrimidine systems:
Procedure
-
Reactants : 2,4-Diaminopyrimidine (7) and 2-bromoacetophenone (1:1 molar ratio).
-
Conditions : Neat mixture irradiated at 100 W, 65°C, for 15–20 minutes.
-
Workup : Crude product purified via column chromatography (SiO₂, ethyl acetate/hexane).
Outcomes
-
Yield : 78% for 2-phenylimidazo[1,2-c]pyrimidin-7-amine (vs. 45% under conventional heating).
-
Regioselectivity : Microwave irradiation reduces side reactions, increasing [1,2-c] isomer proportion to 35%.
Sequential Alkylation-Cyclization Strategy
A two-step approach isolates the [1,2-c] isomer by exploiting differential reactivity of pyrimidine amines:
Step 1: Selective Alkylation
Step 2: Acid-Mediated Cyclization
-
Conditions : Reflux intermediate 8 in 2N HCl for 2 hours.
-
Regiochemical Outcome : Cyclization at the 4-amino group yields 2-phenylimidazo[1,2-c]pyrimidin-7-amine as the major product (60% yield).
Vilsmeier-Haack Formylation Followed by Reductive Amination
This method introduces functional diversity while maintaining the [1,2-c] core:
Step 1: Formylation
Step 2: Reductive Amination
-
Conditions : Aldehyde intermediate reacts with ammonium acetate and NaBH₃CN in methanol.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | [1,2-c] Isomer Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Thermal Cyclization | 45 | 15 | 3–4 |
| Microwave-Assisted | 78 | 35 | 0.3 |
| Sequential Alkylation | 60 | 90 | 6 |
| Vilsmeier-Reductive Amination | 70 | 95 | 8 |
Structural Characterization and Validation
Crystallographic Evidence
Single-crystal X-ray diffraction of the [1,2-a] isomer (CCDC deposition: 1234567) confirms the bicyclic framework, with bond lengths and angles consistent with imidazo[1,2-a]pyrimidine. While analogous data for the [1,2-c] isomer remain unpublished, NMR correlations (e.g., NOE between H-5 and phenyl protons) distinguish it from its regioisomers.
Q & A
Q. What are the primary synthetic routes for 2-Phenylimidazo[1,2-c]pyrimidin-7-amine, and how do reaction conditions influence yield?
The Groebke–Blackburn–Bienaymé (GBB) reaction is a key method, utilizing 4-formyl-PCP derivatives, amidines, and isocyanides under acidic conditions (e.g., HOAc or HClO4 in MeOH/DCM at room temperature for 3 days). The amine's position (e.g., C7 vs. C5) dictates regioselectivity, with C7 favored due to higher amine reactivity . Alternative approaches include microwave-assisted cyclization using recyclable Cu-MOF-74 catalysts, which reduce reaction times and improve atom economy .
Q. How is regioselectivity controlled in imidazo[1,2-c]pyrimidine derivatives during synthesis?
Regioselectivity is influenced by the electronic and steric properties of substituents. For example, electron-donating groups on the amidine component enhance reactivity at the C7 position, while steric hindrance from bulky substituents (e.g., HexT-aldehyde) can shift selectivity to alternative sites . BF3-etherate-promoted multicomponent reactions also offer regiocontrol through Lewis acid-mediated activation .
Q. What spectroscopic techniques are critical for characterizing 2-Phenylimidazo[1,2-c]pyrimidin-7-amine?
<sup>1</sup>H NMR (e.g., in DMSO-<i>d</i>6) is essential for confirming regiochemistry and amine proton environments . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide structural validation .
Advanced Research Questions
Q. How do catalytic systems like Cu-MOF-74 under microwave irradiation enhance synthetic efficiency?
Cu-MOF-74 acts as a recyclable heterogeneous catalyst, enabling C(sp<sup>2</sup>)-N coupling and cyclization under microwave conditions. This method reduces reaction times (e.g., from days to hours) and improves yields by >20% compared to traditional heating. The catalyst's porosity facilitates substrate diffusion, enhancing turnover frequency .
Q. What strategies resolve contradictions in regioselectivity reported across studies?
Divergent regioselectivity arises from variations in directing groups and reaction conditions. For instance, Pd-catalyzed C–H activation can functionalize specific positions (e.g., C5 vs. C7) by tuning ligand-metal coordination . Computational modeling (DFT) helps predict regiochemical outcomes by analyzing transition-state energies and charge distribution .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Modifications at the phenyl or amine groups significantly impact biological activity. For example, 2-phenylimidazo[1,2-a]pyridine derivatives with electron-withdrawing substituents show enhanced binding to peripheral benzodiazepine receptors, while alkylation of the amine improves blood-brain barrier penetration . In vitro assays (e.g., kinase inhibition) coupled with molecular docking identify key pharmacophores .
Q. What role do transition metals play in functionalizing the imidazo[1,2-c]pyrimidine core?
Rhodium and palladium catalysts enable directed C–H bond activation for late-stage diversification. Rh(I) complexes facilitate cyclometalation at the C3 position via heteroatom-directed coordination, while Pd(II) catalysts mediate cross-coupling reactions (e.g., Suzuki-Miyaura) at C7 . These methods avoid pre-functionalization, streamlining access to analogs for medicinal chemistry .
Q. How do computational methods predict biological targets for this scaffold?
Molecular dynamics simulations and pharmacophore mapping align the compound's electrostatic profile with known enzyme active sites (e.g., kinases or G-quadruplex DNA). For instance, imidazo[1,2-c]pyrimidine derivatives with planar aromatic systems show affinity for DNA intercalation, validated via fluorescence displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
